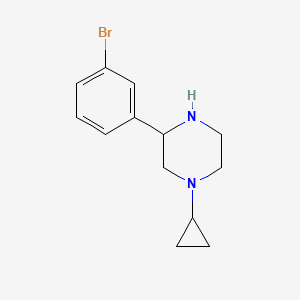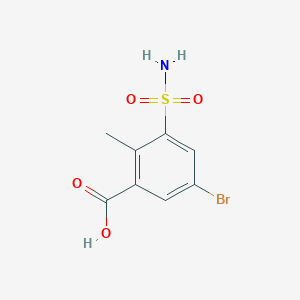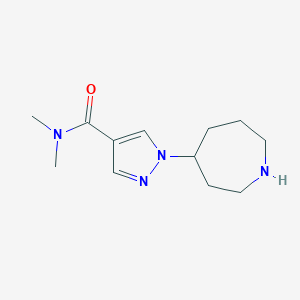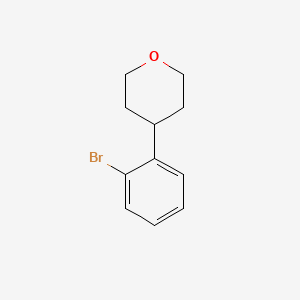
3-(3-Bromophenyl)-1-cyclopropylpiperazine
Vue d'ensemble
Description
3-(3-Bromophenyl)-1-cyclopropylpiperazine (3-BCP) is an organic compound that belongs to the class of cyclopropylpiperazines. It is a synthetic compound that is used in a variety of scientific and industrial applications. Its unique chemical structure and properties make it an attractive compound for research and development. 3-BCP has been used in the synthesis of various drugs, as well as in the synthesis of other organic compounds. Additionally, it has been studied for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Anticancer Activities
Bromophenol derivatives, including those similar to "3-(3-Bromophenyl)-1-cyclopropylpiperazine," exhibit significant anticancer activities. For instance, a novel bromophenol derivative, BOS-102, has shown promising anticancer effects on human lung cancer cell lines. It effectively induces cell cycle arrest and apoptosis in A549 lung cancer cells through the ROS-mediated PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
Enzyme Inhibition
Compounds related to "3-(3-Bromophenyl)-1-cyclopropylpiperazine" have been explored for their enzyme inhibitory effects. For instance, dimethoxybromophenol derivatives incorporating cyclopropane moieties have been investigated as inhibitors of carbonic anhydrase isoenzymes, showing excellent inhibitory effects in the low nanomolar range against human carbonic anhydrase I and II (Boztaş et al., 2015).
Material Science and Chemical Synthesis
The study of bromophenol derivatives extends into material science and chemical synthesis. For example, the synthesis of mono- and dibromo-derivatives of phenylpyrazol-3-ol highlights the versatility of bromophenols in creating novel chemical entities with potential applications in material science and as intermediates in organic synthesis (Nedzelskytė et al., 2007).
Antimicrobial and Antifungal Activities
Bromophenol derivatives also exhibit broad-spectrum in vitro activity against potentially pathogenic yeasts and molds. For example, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones have shown significant activity against common and emerging yeasts and Aspergillus species, highlighting their potential as novel antimicrobial agents (Buchta et al., 2004).
Antiviral Activities
Exploring the antiviral potential, certain derivatives have demonstrated promising activity against the avian influenza virus (H5N1), suggesting a new avenue for the development of antiviral agents (Flefel et al., 2012).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-cyclopropylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXCZBOTAVTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-cyclopropylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)


![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)



![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)

![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)
![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)
![5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B1376794.png)